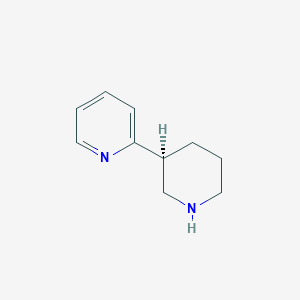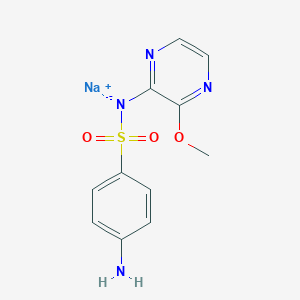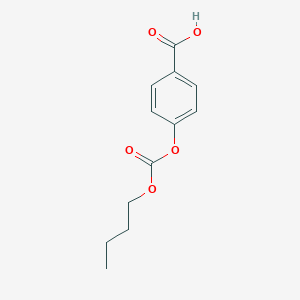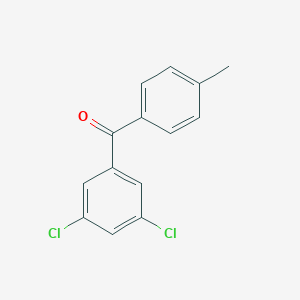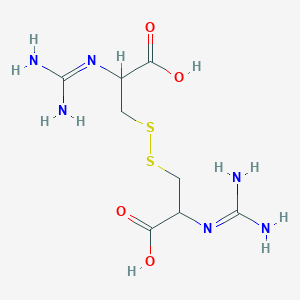
2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane
Übersicht
Beschreibung
2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane, also known as TMD, is an organic compound that belongs to the class of dioxanes. TMD is a cyclic ether that has been used as a solvent, a flavoring agent, and a fragrance in various industries. TMD has also been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane is not fully understood. However, studies have suggested that 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane may act as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause oxidative stress and inflammation in the body. 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane has also been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane has been reported to exhibit several biochemical and physiological effects. 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane has also been reported to decrease the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and nitric oxide (NO), which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane has several advantages as a research tool. 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane is a stable and non-toxic compound that can be easily synthesized and purified. 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane also exhibits high solubility in water and organic solvents, which makes it suitable for various experimental conditions. However, 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane has some limitations as a research tool. 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane is a cyclic ether that may undergo hydrolysis in the presence of water, which may affect its stability and purity. 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane also has a low boiling point, which may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane. One potential direction is the investigation of the molecular mechanisms underlying the antioxidant and anti-inflammatory properties of 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane. Another potential direction is the development of 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane-based therapeutics for the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, the use of 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane as a biomarker for oxidative stress and inflammation may also be explored in future studies.
Conclusion:
In conclusion, 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane is an organic compound that has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane exhibits antioxidant and anti-inflammatory properties and has been reported to have several biochemical and physiological effects. 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane has several advantages as a research tool, but also has some limitations. Future research on 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane may lead to the development of new therapeutics for the treatment of various diseases and the identification of new biomarkers for oxidative stress and inflammation.
Synthesemethoden
2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane can be synthesized through several methods, including the reaction of 3-methyl-2-butanone with hydrogen peroxide in the presence of sulfuric acid, and the reaction of 3-methyl-2-butanone with hydrogen peroxide in the presence of a catalyst such as molybdenum oxide. These methods have been reported to yield high purity and yield of 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane.
Wissenschaftliche Forschungsanwendungen
2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane has been reported to exhibit antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane has also been studied for its potential use as a biomarker for oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
2,5,5-trimethyl-2-(3-methylbutyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-10(2)6-7-12(5)13-8-11(3,4)9-14-12/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWBXOPQYZIDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(OCC(CO1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157735 | |
| Record name | 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane | |
CAS RN |
13273-85-3 | |
| Record name | 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13273-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013273853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,5-trimethyl-2-(3-methylbutyl)-1,3-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5,5-TRIMETHYL-2-(3-METHYLBUTYL)-1,3-DIOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBE4PA6JBD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



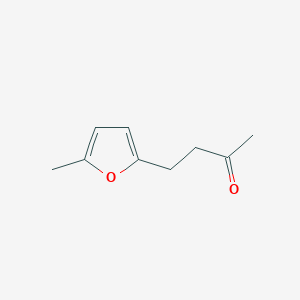
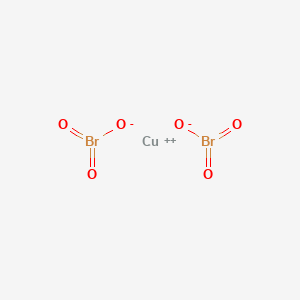
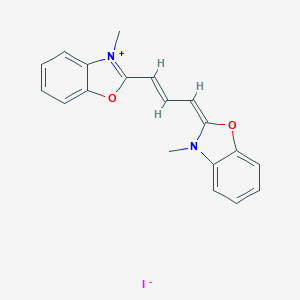
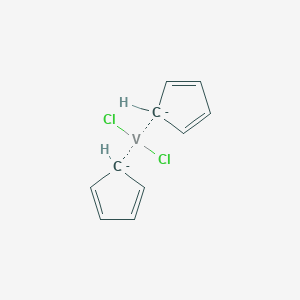
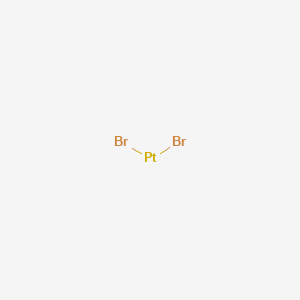
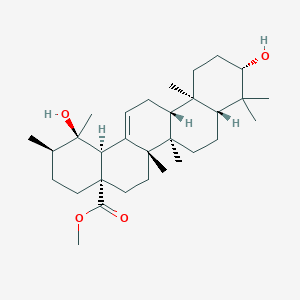
![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)
